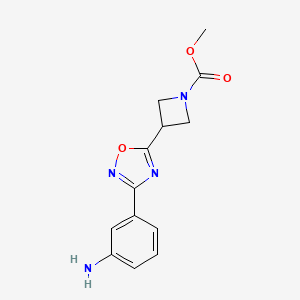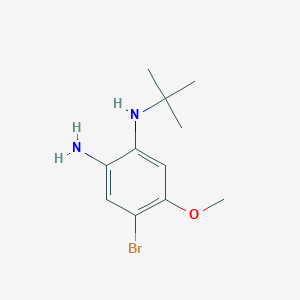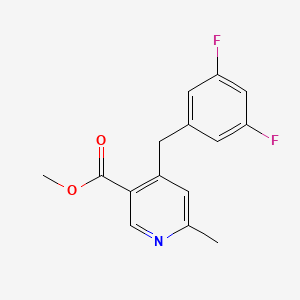
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring, an oxadiazole ring, and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Azetidine Ring Formation: : The azetidine ring can be formed via cyclization reactions. One method involves the use of aziridines, which can be converted to azetidines through ring expansion reactions. Another method involves the cyclization of amino alcohols or amino acids.
-
Coupling Reactions: : The final step involves coupling the oxadiazole and azetidine intermediates with the aminophenyl group. This can be achieved through various coupling reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro or nitroso derivatives.
-
Reduction: : Reduction reactions can be used to modify the oxadiazole ring or the azetidine ring, potentially leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can lead to nitro derivatives, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Applications De Recherche Scientifique
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Materials Science: : The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and azetidine rings can provide specific binding interactions, while the aminophenyl group can enhance the compound’s affinity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 3-(3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Methyl 3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
The presence of the aminophenyl group in methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate provides unique chemical properties, such as the ability to form hydrogen bonds and participate in nucleophilic substitution reactions. This makes the compound particularly useful in medicinal chemistry for the development of new drugs with specific biological activities.
Propriétés
Formule moléculaire |
C13H14N4O3 |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
methyl 3-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H14N4O3/c1-19-13(18)17-6-9(7-17)12-15-11(16-20-12)8-3-2-4-10(14)5-8/h2-5,9H,6-7,14H2,1H3 |
Clé InChI |
AWIZRZJKTXJQFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)


![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)


![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)

